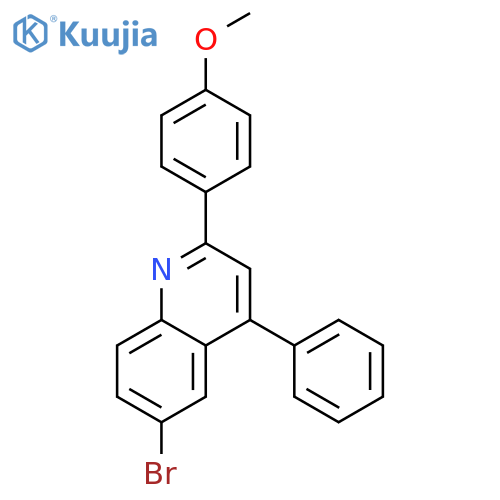

Cas no 71858-14-5 (6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline)

71858-14-5 structure

商品名:6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline 化学的及び物理的性質

名前と識別子

-

- Quinoline, 6-bromo-2-(4-methoxyphenyl)-4-phenyl-

- 6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline

- NMMBZKSNBPEJIC-UHFFFAOYSA-N

- Oprea1_135139

- SR-01000407639-1

- 4-(6-Bromo-4-phenyl-2-quinolinyl)phenyl methyl ether #

- CHEMBL3885102

- 6-Bromo-2-(4-methoxy-phenyl)-4-phenyl-quinoline

- SR-01000407639

- STK862177

- F0014-0948

- 71858-14-5

- AKOS000639121

- Oprea1_231195

-

- インチ: InChI=1S/C22H16BrNO/c1-25-18-10-7-16(8-11-18)22-14-19(15-5-3-2-4-6-15)20-13-17(23)9-12-21(20)24-22/h2-14H,1H3

- InChIKey: NMMBZKSNBPEJIC-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4

計算された属性

- せいみつぶんしりょう: 389.04158

- どういたいしつりょう: 389.04153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.1

- トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

- PSA: 22.12

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0014-0948-2mg |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |

71858-14-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0014-0948-4mg |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |

71858-14-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0014-0948-10μmol |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |

71858-14-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0014-0948-5mg |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |

71858-14-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0014-0948-40mg |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |

71858-14-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0014-0948-20mg |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |

71858-14-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0014-0948-3mg |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |

71858-14-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0014-0948-75mg |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |

71858-14-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0014-0948-20μmol |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |

71858-14-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0014-0948-100mg |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |

71858-14-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

71858-14-5 (6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline) 関連製品

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬